molecular formula C20H23NO2 B11616390 3-(4-tert-Butylphenyl)-N-(4-methoxyphenyl)acrylamide

3-(4-tert-Butylphenyl)-N-(4-methoxyphenyl)acrylamide

Cat. No.: B11616390
M. Wt: 309.4 g/mol
InChI Key: KRLOIZLELVZKIX-VGOFMYFVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(4-tert-butylphenyl)-N-(4-methoxyphenyl)prop-2-enamide: is an organic compound characterized by its unique structure, which includes a tert-butyl group and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-tert-butylphenyl)-N-(4-methoxyphenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-tert-butylbenzaldehyde and 4-methoxyaniline.

    Condensation Reaction: The aldehyde group of 4-tert-butylbenzaldehyde reacts with the amine group of 4-methoxyaniline in the presence of a base, such as sodium hydroxide, to form the corresponding Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the intermediate amine.

    Acylation: The intermediate amine undergoes acylation with acryloyl chloride in the presence of a base like triethylamine to form the final product, (2E)-3-(4-tert-butylphenyl)-N-(4-methoxyphenyl)prop-2-enamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the double bond in the prop-2-enamide moiety, converting it to a single bond.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Saturated amides.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Material Science: It can be incorporated into polymers to modify their properties, such as thermal stability and mechanical strength.

Biology and Medicine

    Pharmacology: The compound has potential as a lead molecule in drug discovery, particularly for its anti-inflammatory and anticancer properties.

    Biochemistry: It can be used to study enzyme interactions and inhibition mechanisms.

Industry

    Coatings: The compound can be used in the formulation of advanced coatings with improved durability and resistance to environmental factors.

    Electronics: It can be utilized in the development of organic semiconductors for electronic devices.

Mechanism of Action

The mechanism by which (2E)-3-(4-tert-butylphenyl)-N-(4-methoxyphenyl)prop-2-enamide exerts its effects involves interactions with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity.

    Signal Transduction Pathways: It can modulate signal transduction pathways by interacting with receptors or other signaling molecules, altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(4-tert-butylphenyl)-N-(4-hydroxyphenyl)prop-2-enamide: Similar structure but with a hydroxy group instead of a methoxy group.

    (2E)-3-(4-tert-butylphenyl)-N-(4-chlorophenyl)prop-2-enamide: Similar structure but with a chlorine atom instead of a methoxy group.

Uniqueness

    Methoxy Group: The presence of the methoxy group in (2E)-3-(4-tert-butylphenyl)-N-(4-methoxyphenyl)prop-2-enamide imparts unique electronic properties, influencing its reactivity and interactions with biological targets.

    Tert-Butyl Group: The tert-butyl group provides steric hindrance, affecting the compound’s stability and its ability to fit into enzyme active sites or receptor binding pockets.

Properties

Molecular Formula

C20H23NO2

Molecular Weight

309.4 g/mol

IUPAC Name

(E)-3-(4-tert-butylphenyl)-N-(4-methoxyphenyl)prop-2-enamide

InChI

InChI=1S/C20H23NO2/c1-20(2,3)16-8-5-15(6-9-16)7-14-19(22)21-17-10-12-18(23-4)13-11-17/h5-14H,1-4H3,(H,21,22)/b14-7+

InChI Key

KRLOIZLELVZKIX-VGOFMYFVSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)OC

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.